molecular formula C18H25N3O6 B226830 Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxylate

Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxylate

Katalognummer: B226830
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: GNXBMRFPDDEPJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a nitrophenyl group, and an ethyl ester functional group

Eigenschaften

Molekularformel

C18H25N3O6

Molekulargewicht

379.4 g/mol

IUPAC-Name

ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-4-carboxylate

InChI

InChI=1S/C18H25N3O6/c1-3-27-18(23)13-6-9-20(10-7-13)11-8-17(22)19-15-12-14(21(24)25)4-5-16(15)26-2/h4-5,12-13H,3,6-11H2,1-2H3,(H,19,22)

InChI-Schlüssel

GNXBMRFPDDEPJY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Kanonische SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Attachment of the Methoxy Group: The methoxy group is added through a methylation reaction, often using methanol and a suitable catalyst.

    Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable solvent and catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate: Lacks the nitro group, resulting in different chemical and biological properties.

    Methyl 1-{3-[(2-methoxy-5-nitrophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate: Contains a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.

    Ethyl 1-{3-[(2-nitrophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate: Lacks the methoxy group, leading to variations in its chemical behavior.

Uniqueness

Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxylate is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.